Synthesis of Boc-3-amino-2-(naphthalen-2-yl)-propionic acid
Synthesis of Boc-3-amino-2-(naphthalen-2-yl)-propionic acid
Technical Guide for Drug Development Applications
Executive Summary & Critical Disambiguation[1]
Target Molecule: Boc-3-amino-2-(naphthalen-2-yl)propionic acid
IUPAC Name: 3-((tert-butoxycarbonyl)amino)-2-(naphthalen-2-yl)propanoic acid
Class:
CRITICAL DISAMBIGUATION:
Before proceeding, it is vital to distinguish this specific isomer from the more common
| Feature | Target Molecule ( | Common Analog ( |
| Common Name | Boc- | Boc-2-Naphthylalanine (Boc-2-Nal) |
| Structure | Amino on C3, Naphthyl on C2 | Amino on C2, Naphthyl on C3 |
| Main Use | Peptidomimetics, Foldamers, Stability enhancement | Standard Peptide Synthesis (e.g., LHRH antagonists) |
| Synthesis Difficulty | High (Requires C2-functionalization) | Low (Commercially abundant) |
Strategic Value:
Retrosynthetic Analysis
The synthesis of
Strategic Pathway (Graphviz Diagram)
Figure 1: Retrosynthetic logic flow from the target
Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 2-cyano-2-(naphthalen-2-yl)acetate
Objective: Functionalize the
Reagents:
-
2-Naphthylacetonitrile (1.0 eq)[1]
-
Diethyl carbonate (3.0 eq)[1]
-
Sodium Hydride (60% dispersion in oil, 2.0 eq)[1]
-
Solvent: Toluene/DME (anhydrous)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Base Activation: Wash NaH with dry hexane (3x) to remove mineral oil.[1] Suspend in anhydrous Toluene/DME (1:1).
-
Reagent Addition: Add Diethyl carbonate (excess) to the suspension. Heat to 60°C.
-
Reaction: Add a solution of 2-Naphthylacetonitrile in Toluene dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid/Water mixture.
-
Workup: Extract with EtOAc. Wash organic layer with Brine.[1][2] Dry over
and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (
, 0-20% EtOAc in Hexane).
Yield Expectation: 85–92%
Phase 2: One-Pot Hydrogenation & In-Situ Boc Protection
Objective: Reduce the nitrile to a primary amine while simultaneously protecting it to prevent lactamization (cyclization to the pyrrolidone).[1]
Reagents:
-
Ethyl 2-cyano-2-(naphthalen-2-yl)acetate (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (
, 1.2 eq)[1] -
Catalyst: Raney Nickel (active slurry) or 10% Pd/C[1]
-
Solvent: Ethanol (anhydrous)[1]
- Pressure: 50–60 psi (Parr Shaker)
Protocol:
-
Preparation: Dissolve the cyano-ester and
in Ethanol. -
Catalyst Addition: Add Raney Nickel (approx. 20% w/w) under Argon flow.[1] Caution: Raney Ni is pyrophoric.[1]
-
Hydrogenation: Pressurize with
(50 psi) and shake at Room Temperature for 12–18 hours.-
Why In-Situ? The intermediate free amine is highly nucleophilic and will attack the adjacent ester to form a stable lactam (pyrrolidone) if not trapped immediately by
.[1]
-
-
Filtration: Filter the catalyst through a Celite pad. Do not let the catalyst dry out.[1]
-
Concentration: Evaporate the solvent to yield the crude Boc-amino ester.
-
Purification: Flash chromatography (
, Hexane:EtOAc 4:1).
Yield Expectation: 75–85%
Phase 3: Ester Hydrolysis (Saponification)
Objective: Reveal the free carboxylic acid without removing the acid-labile Boc group.[1]
Reagents:
-
Ethyl 3-((tert-butoxycarbonyl)amino)-2-(naphthalen-2-yl)propionate[1]
-
Lithium Hydroxide (
, 3.0 eq)[1] -
Solvent: THF/Water/Methanol (3:1:1)[1]
Protocol:
-
Dissolution: Dissolve the ester in THF/MeOH. Cool to 0°C.[1][2]
-
Hydrolysis: Add aqueous
solution dropwise. -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature. Monitor by TLC (disappearance of ester spot).[1]
-
Workup (Critical Step):
-
Extraction: Extract the cloudy acidic aqueous layer with EtOAc (3x).[1]
-
Final Drying: Dry over
, filter, and concentrate to yield the solid acid.
Yield Expectation: 90–95%
Optical Resolution (Optional for Enantiopurity)
Since the synthesis above yields a racemate, drug development applications often require the pure enantiomer (usually S).[1]
Method: Enzymatic Kinetic Resolution.[1] Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).[1] Workflow:
-
Suspend the racemic ethyl ester (from Phase 2) in Phosphate Buffer (pH 7.[1]0) with 10% Acetone cosolvent.[1]
-
Add CAL-B (Novozym 435).[1]
-
Stir at 30°C. The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid.[1]
-
Separation: At 50% conversion, stop the reaction. Extract the mixture with alkaline water (pH 8).
-
Acidify the aqueous phase to precipitate the pure (S)-Boc-3-amino-2-(naphthalen-2-yl)propionic acid.[1]
Quality Control & Characterization
| Parameter | Specification | Method |
| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Consistent with Structure | 1H-NMR (400 MHz, DMSO-d6) |
| Chiral Purity | >99% ee (if resolved) | Chiral HPLC (Chiralpak AD-H) |
| Mass | [M+H]+ or [M+Na]+ | LC-MS (ESI) |
Key NMR Signals (Diagnostic):
- 1.35 (s, 9H, Boc-tBu)[1]
-
3.2–3.6 (m, 2H,
-NH)[1] -
3.9–4.1 (m, 1H,
-CH)[1] - 7.4–8.0 (m, 7H, Naphthyl)[1]
- 12.4 (br s, 1H, COOH)[1]
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
References
-
Synthesis of
-Amino Acids via Cyanoacetate Reduction: -
In-Situ Boc Protection during Nitrile Hydrogenation
-
Enzym
-Amino Acid Esters: -
General Synthesis of 2-Aryl-3-aminopropionic Acids
Sources
- 1. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. beta-Naphthylalanine | C13H14ClNO2 | CID 6365580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
